Acid pKa Shift: Enhanced Ionization vs. the 2-Substituted Aminopyridinyl Isomer
The target compound, 1-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid, exhibits a predicted acid pKa of 3.75 (JChem), while the 2-substituted isomer (1S,2S)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid shows a predicted pKa of 3.96±0.11 [1]. This difference of approximately 0.21 pKa units indicates the target compound is more extensively ionized at physiological pH, yielding a higher proportion of carboxylate anion. In contrast, the non-amino analog 1-(pyridin-3-yl)cyclopropanecarboxylic acid lacks the amino group entirely and has a hydrogen bond donor count of 1 versus 2 for the target [2].
| Evidence Dimension | Predicted acid pKa of carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 3.75 (JChem predicted; ChemBase CBID:814924) |
| Comparator Or Baseline | (1S,2S)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid, pKa = 3.96±0.11 (predicted); 1-(Pyridin-3-yl)cyclopropanecarboxylic acid, HBD count = 1 |
| Quantified Difference | ΔpKa ≈ 0.21 (target more acidic); ΔHBD = +1 (target has additional amino donor) |
| Conditions | Predicted values; JChem algorithm for target compound, unspecified prediction method for comparator |
Why This Matters
A 0.21 pKa unit shift means approximately 38% more ionized carboxylate species at pH 7.4, affecting aqueous solubility, protein binding, and passive membrane permeability—critical for researchers selecting building blocks where ionization state influences downstream biological assay outcomes.
- [1] ChemBase. 1-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid. CBID:814924. JChem Acid pKa = 3.747992. View Source
- [2] PubChem. 1-(Pyridin-3-yl)cyclopropanecarboxylic acid (CID 18408959). Hydrogen Bond Donor Count = 1, XLogP3 = 0.7. View Source
